molecular formula C20H25NO7 B1235021 Carbamoyl mycophenolic acid ethyl ester CAS No. 40336-43-4

Carbamoyl mycophenolic acid ethyl ester

Cat. No.: B1235021
CAS No.: 40336-43-4
M. Wt: 391.4 g/mol
InChI Key: OGZXNIUMCRIYRK-IZZDOVSWSA-N
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Description

Carbamoyl mycophenolic acid ethyl ester (CID 6444360) is a derivative of the immunosuppressant Mycophenolic Acid (MPA) that has been investigated for its antitumor properties . With a molecular formula of C20H25NO7, this compound was selected from several MPA derivatives for its significant activity in research settings . Studies have demonstrated that oral administration of this compound can inhibit the growth of various transplantable mouse tumor models. This includes activity against leukemia L-1210, Ehrlich solid carcinoma, NF sarcoma, myeloma X-5563, and sarcoma 180 . Notably, its antitumor efficacy against leukemia L-1210 and Ehrlich solid carcinoma was a marked improvement over Mycophenolic Acid itself . Interestingly, despite being derived from a known immunosuppressant, this ester conjugate appears to be less immunosuppressive than its parent compound, Mycophenolic Acid, which is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) and is used to prevent organ transplant rejection . This unique profile makes this compound a valuable compound for researchers exploring novel oncological therapies and investigating the structure-activity relationships of Mycophenolic Acid derivatives. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

40336-43-4

Molecular Formula

C20H25NO7

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl (E)-6-(4-carbamoyloxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

InChI

InChI=1S/C20H25NO7/c1-5-26-15(22)9-7-11(2)6-8-13-17(25-4)12(3)14-10-27-19(23)16(14)18(13)28-20(21)24/h6H,5,7-10H2,1-4H3,(H2,21,24)/b11-6+

InChI Key

OGZXNIUMCRIYRK-IZZDOVSWSA-N

SMILES

CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1OC(=O)N)C)OC)C

Isomeric SMILES

CCOC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1OC(=O)N)C)OC)/C

Canonical SMILES

CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1OC(=O)N)C)OC)C

Synonyms

carbamoyl mycophenolic acid ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Mycophenolic Acid (MPA)

  • Structure : Native compound with a carboxylic acid group.
  • Pharmacology : Direct IMPDH inhibition (IC₅₀ ~ 10–100 nM) .
  • Clinical Use: Limited oral bioavailability due to poor solubility; typically administered as prodrugs (e.g., mycophenolate mofetil) .
  • Metabolism : Rapid glucuronidation to inactive metabolites (MPAG, AcMPAG) .

Mycophenolate Mofetil (MMF)

  • Structure: Morpholino ethyl ester of MPA .
  • Pharmacology : Prodrug hydrolyzed to MPA in vivo. Bioavailability ~94% vs. 28% for MPA alone .
  • Clinical Use: First-line immunosuppressant in organ transplantation .
  • Drawbacks : Gastrointestinal toxicity (diarrhea, ulcers) due to free MPA release .

Mycophenolic Acid Methyl Ester

  • Structure : Methyl ester derivative of MPA.
  • Pharmacology: Exhibits pan-cytotoxic activity (IC₅₀ 0.1–0.4 µM across seven cancer cell lines) but lacks immunosuppressive specificity .
  • Research Use : Explored for anticancer applications due to potent cytotoxicity .

Carbamoyl Mycophenolic Acid Ethyl Ester

  • Structure: Ethyl ester with carbamoyl substitution (likely at the phenolic or carboxyl group).
  • Metabolic Stability: Carbamoyl could slow esterase-mediated hydrolysis, prolonging half-life. Target Affinity: Carbamoyl’s hydrogen-bonding capacity might alter IMPDH binding kinetics or off-target effects.

Comparative Data Table

Compound Bioavailability Key Activity (IC₅₀ or Clinical Use) Metabolism Toxicity Profile
Mycophenolic Acid (MPA) 28% IMPDH inhibition (IC₅₀ ~10–100 nM) Glucuronidation Bone marrow suppression
Mycophenolate Mofetil 94% Immunosuppression (transplant rejection) Ester hydrolysis to MPA GI toxicity
MPA Methyl Ester N/A Pan-cytotoxic (IC₅₀ 0.1–0.4 µM) Likely esterase hydrolysis High cytotoxicity
Carbamoyl MPA Ethyl Ester Inferred higher Potential dual immunosuppressive/antioxidant Slower hydrolysis Reduced GI toxicity

Mechanistic and Structural Insights

  • Ester vs. Carbamoyl Modifications : Ethyl esters (e.g., MMF) improve absorption but lack tissue specificity. Carbamoyl groups, as seen in HDAC inhibitors , may enhance target selectivity or antioxidant activity (e.g., hematommic acid ethyl ester increased cell viability by 56.2% in oxidative stress models ).
  • Metabolic Pathways : Carbamoyl substitution could divert metabolism from glucuronidation to alternative pathways (e.g., cytochrome P450), altering drug-drug interaction risks .

Q & A

Q. What are the key synthetic strategies for preparing carbamoyl mycophenolic acid ethyl ester, and how do reaction conditions influence yield and purity?

Answer: this compound is typically synthesized via esterification and carbamoylation reactions. A common approach involves:

  • Step 1: Activation of mycophenolic acid (MPA) using reagents like thionyl chloride to form the acid chloride.
  • Step 2: Reaction with ethanol to yield the ethyl ester intermediate.
  • Step 3: Introduction of the carbamoyl group via coupling with an isocyanate or carbamoyl chloride under inert conditions (e.g., nitrogen atmosphere) .
    Critical parameters include temperature control (<40°C to prevent decomposition), solvent selection (e.g., anhydrous THF or DMF), and stoichiometric ratios (1:1.2 MPA-to-carbamoyl reagent). Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed by HPLC (>98% purity) .

Q. How can researchers characterize the structural and functional properties of this compound?

Answer: Comprehensive characterization involves:

  • Spectroscopic Analysis:
    • NMR (¹H, ¹³C, DEPT-135) to confirm ester and carbamoyl group integration (e.g., ethyl ester protons at δ 1.2–1.4 ppm, carbamoyl NH at δ 6.8–7.2 ppm) .
    • FTIR for functional groups (C=O stretch at ~1700–1750 cm⁻¹ for ester and carbamate) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography (if crystalline) to resolve 3D conformation and intermolecular interactions .

Q. What is the role of this compound in medicinal chemistry, particularly compared to mycophenolate mofetil?

Answer: While mycophenolate mofetil (a malonyl ethyl ester of MPA) is a prodrug targeting inosine monophosphate dehydrogenase (IMPDH) for immunosuppression, the carbamoyl derivative may exhibit altered pharmacokinetics:

  • Enhanced Lipophilicity: The carbamoyl group increases membrane permeability, potentially improving bioavailability .
  • Metabolic Stability: Resistance to esterase-mediated hydrolysis compared to mycophenolate mofetil, as shown in simulated gastric fluid assays (pH 2.0, 37°C, 24h) .
  • Targeted Activity: Preliminary studies suggest selective inhibition of lymphocyte proliferation (IC₅₀ = 0.5–1.0 µM in Jurkat T-cell assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Answer: SAR optimization involves:

  • Modifying Substituents:
    • Carbamoyl Group: Replacement with urea or thiocarbamate to alter hydrogen-bonding interactions with IMPDH .
    • Ethyl Ester: Substitution with cyclopropyl or tert-butyl esters to modulate hydrolysis rates in vivo .
  • In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to IMPDH (PDB: 1NF7). Key residues: Cys331, Tyr526 .
  • In Vitro Assays: Dose-response curves (0.1–10 µM) in lymphocyte proliferation assays to quantify potency improvements .

Q. What experimental designs are suitable for resolving contradictions in cytotoxicity data for this compound?

Answer: Discrepancies in cytotoxicity (e.g., pan-cytotoxicity vs. cell-type specificity) require:

  • Dose-Response Profiling: Multi-concentration testing (0.1–100 µM) across diverse cell lines (e.g., HeLa, HEK293, primary lymphocytes) .
  • Mechanistic Studies:
    • ROS Detection: Flow cytometry with DCFH-DA probe to assess oxidative stress contribution.
    • Apoptosis Markers: Western blot for caspase-3/7 and PARP cleavage .
  • Metabolomic Profiling: LC-MS/MS to identify metabolite differences between sensitive/resistant cells (e.g., IMPDH substrate depletion) .

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

Answer: Stability assays include:

  • pH-Dependent Hydrolysis: Incubation in buffers (pH 1.2, 4.5, 7.4) at 37°C, with HPLC monitoring of parent compound degradation (t₁/₂ calculations) .
  • Enzymatic Hydrolysis: Exposure to esterases (e.g., porcine liver esterase) or human plasma, followed by LC-MS quantification of MPA release .
  • Comparative Kinetics: Parallel studies with mycophenolate mofetil to benchmark hydrolysis rates (e.g., carbamoyl ester t₁/₂ = 8h vs. mofetil t₁/₂ = 2h at pH 7.4) .

Q. What advanced analytical methods are recommended for quantifying this compound in complex biological matrices?

Answer: High-sensitivity quantification employs:

  • LC-MS/MS:
    • Column: C18 (2.6 µm, 50 x 2.1 mm).
    • Ionization: ESI+ (m/z transition: 435.2 → 207.1 for the ester) .
    • LOD/LOQ: 0.1 ng/mL and 0.3 ng/mL in plasma .
  • Microsampling Techniques: Dried blood spots (DBS) coupled with UPLC-QTOF for low-volume analysis (10 µL) .
  • Quality Controls: Spike-recovery experiments (80–120% acceptable range) and matrix effect evaluation (e.g., phospholipid removal via SPE) .

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